Home > Products > Screening Compounds P106549 > N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide - 899735-73-0

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Catalog Number: EVT-2974443
CAS Number: 899735-73-0
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Almorexant

Compound Description: Almorexant is a dual orexin receptor antagonist that promotes sleep in animals and humans without disrupting sleep architecture. It exhibits a non-competitive and long-lasting pseudo-irreversible mode of antagonism due to its slow dissociation rate from the orexin 2 receptor (OX2). []

Relevance: While not directly structurally similar to N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, almorexant is mentioned alongside other orexin receptor antagonists in a paper discussing the mapping of binding pockets for these compounds. [] This suggests that N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide may also be an orexin receptor antagonist, or at least share some structural features that are relevant to orexin receptor binding.

SB-674042 (1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone)

Compound Description: SB-674042 is a selective OX1 antagonist used in research investigating the binding pockets of orexin receptors. [] It exhibits high affinity for the OX1 receptor and is used to differentiate binding site residues between OX1 and OX2. [, ]

Relevance: Similar to almorexant, SB-674042 is discussed in the context of mapping the binding pockets of orexin receptors, which implies a potential relationship to the target compound, N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide, in terms of potential activity and binding interactions. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective OX2 antagonist used in research exploring the binding pockets of orexin receptors. [] It exhibits high affinity for the OX2 receptor and is instrumental in differentiating key binding site residues between OX1 and OX2. [, ]

Relevance: EMPA is discussed in the same paper as almorexant and SB-674042, highlighting its role in understanding orexin receptor binding. [] This suggests a possible connection to N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide in terms of potential orexin receptor activity or structural similarities relevant to binding. []

VUF11211 ((S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide)

Compound Description: VUF11211 is a high-affinity piperazinyl-piperidine CXCR3 antagonist with a rigid elongated structure containing two basic groups. It binds to CXCR3, extending from the minor pocket into the major pocket of the transmembrane domains. []

NBI-74330 ((R)-N-(1-(3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide)

Compound Description: NBI-74330 is a high-affinity 8-azaquinazolinone CXCR3 antagonist that lacks basic groups. It binds to the transmembrane minor pocket of CXCR3. []

Relevance: Like VUF11211, NBI-74330 targets CXCR3 but shares a key structural feature with N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide: the presence of a pyridinylmethyl acetamide group (although with a different substitution pattern on the pyridine ring). This structural similarity suggests a possible connection to N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide in terms of potential activity at chemokine receptors. []

N-{[(5S)-3-(4-{6-[(1R,5S)-6-cyano-3-oxabicyclo[3.1.0]hex-6-yl]pyridin-3-yl}phenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide (Compound 1)

Compound Description: This compound is an active pharmaceutical ingredient that exhibits polymorphism, existing in three anhydrous polymorphs, a monohydrate, and a dihydrate. []

Relevance: While not directly structurally similar, Compound 1 is mentioned as a molecule containing a pyridinyl group and an acetamide group, both of which are present in the target compound N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide. This suggests a potential connection in terms of chemical classes or synthetic pathways. []

N-(3-(4-chlorophenyl)-2,5-diphenyl-3,3a-dihydro-2H-pyrazolo[3,4-d]thiazol-6(5H)-yl)-2-(6,7-dihydrothieno-[3,2-c]pyridine-5(4H)-yl)acetamide (7a-h)

Compound Description: This series of compounds, denoted as 7a-h, represents novel tetrahydrothieno[3,2-c]pyridine hydrazide derivatives with varying substitutions. These compounds were synthesized and evaluated for their in-vitro antimicrobial activity. []

Relevance: This series of compounds shares a common structural feature with N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide in the presence of a thiazole ring and an acetamide group. While the overall structures are different, this shared motif suggests a possible relationship in terms of chemical class or potential biological activity. []

Properties

CAS Number

899735-73-0

Product Name

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide

Molecular Formula

C22H19N3O2S

Molecular Weight

389.47

InChI

InChI=1S/C22H19N3O2S/c1-27-18-10-11-19-20(14-18)28-22(24-19)25(15-17-9-5-6-12-23-17)21(26)13-16-7-3-2-4-8-16/h2-12,14H,13,15H2,1H3

InChI Key

SVDAFUIEGRDJNT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.